2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid
Overview
Description
The compound is a complex organic molecule that appears to be derived from a fatty acid with additional functional groups that include acetamido, hydroxy, and butanedioic acid moieties. This structure suggests that the molecule could have interesting chemical and biological properties, potentially useful in various applications such as pharmaceuticals or materials science.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insights into related chemical reactions that could be relevant. For instance, the Michael addition reactions described in the second paper could potentially be applied to the synthesis of similar complex molecules. The diastereoselective nature of these reactions is particularly noteworthy, as it could be crucial for the synthesis of a compound with multiple chiral centers, such as the one described.
Molecular Structure Analysis
The molecular structure of the compound likely features a long hydrocarbon chain with multiple chiral centers, given the presence of methyl groups and hydroxy groups in the chain. The acetamido group would introduce nitrogen into the structure, potentially affecting the molecule's polarity and hydrogen bonding capabilities. The butanedioic acid moiety could contribute to the molecule's acidity and its ability to participate in further chemical reactions.
Chemical Reactions Analysis
The compound's functional groups suggest that it could engage in a variety of chemical reactions. The hydroxy groups could be involved in esterification or etherification reactions. The acetamido group could participate in reactions typical of amides, such as nucleophilic acyl substitution. The butanedioic acid moiety could undergo reactions typical of carboxylic acids and their derivatives, including the formation of anhydrides, esters, and amides.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydroxy groups could increase solubility in polar solvents, while the long hydrocarbon chain might favor solubility in non-polar solvents. The molecule's melting and boiling points would be affected by the molecular weight and the presence of hydrogen bonding. The acidity of the molecule could be inferred from the pKa values of similar compounds, such as the 2-carboxy-1,4-butanedioic acid discussed in the first paper , which provides pKa values for its ionization states in dimethyl sulfoxide (DMSO).
Scientific Research Applications
Growth Regulation in Plants
Research on similar compounds to 2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid indicates their potential role in growth regulation in plants. For instance, gibberellic acid and ethephon, related to butanedioic acid derivatives, have been shown to influence flowering in plants like Leucospermum (Napier & Jacobs, 1989)(Napier & Jacobs, 1989).
Organic Synthesis
Compounds similar to the one are utilized in organic synthesis. For example, the cyclocondensation of 3‐amino‐2‐hydrazino‐4(3H)‐pyrimidinones with dimethyl acetylenedicarboxylate led to the formation of specific acid esters, demonstrating the utility of these compounds in organic chemistry (Bitha, Hlavka, & Lin, 1988)(Bitha, Hlavka, & Lin, 1988).
Enantioselective Synthesis
Research has explored the enantioselective synthesis of compounds structurally similar to this compound. For instance, the synthesis of (S)-2-(Aminomethyl)butanedioic acid utilized chiral β-alanine α-enolate equivalents (Arvanitis, Motevalli, & Wyatt, 1996)(Arvanitis, Motevalli, & Wyatt, 1996).
Biocatalysis and Metabolic Engineering
This class of compounds has been studied in the context of biocatalysis and metabolic engineering. For example, the engineering of Cupriavidus necator H16 for the production of (R)-1,3-butanediol showcases the biotechnological applications of butanedioic acid derivatives (Gascoyne, Bommareddy, Heeb, & Malys, 2021)(Gascoyne, Bommareddy, Heeb, & Malys, 2021).
Conformational Studies in Organic Chemistry
Studies also include conformational analysis of butanedioic acid derivatives in different solvents, providing insights into their structural properties (Nair & Roberts, 2003)(Nair & Roberts, 2003).
properties
IUPAC Name |
2-[2-(17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49NO9/c1-5-19(3)26(37-25(34)16-21(27(35)36)15-24(32)33)23(31)14-18(2)12-10-8-6-7-9-11-13-22(30)17-28-20(4)29/h18-19,21-23,26,30-31H,5-17H2,1-4H3,(H,28,29)(H,32,33)(H,35,36) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJREXVLUELSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCCCC(CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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